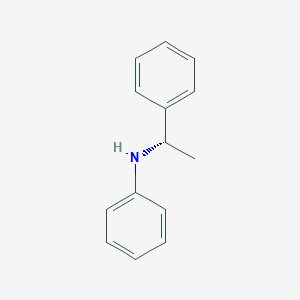

(S)-N-(1-Phenylethyl)aniline

Description

Significance of Chiral Amines in Asymmetric Synthesis

Chiral amines are of paramount importance in asymmetric synthesis, the area of chemistry focused on the selective production of one enantiomer of a chiral molecule. Enantiomers, being non-superimposable mirror images of each other, can exhibit profoundly different biological activities. Consequently, the ability to synthesize enantiomerically pure compounds is critical, particularly in the pharmaceutical and agrochemical industries where approximately 40-45% of small molecule drugs contain chiral amine fragments. nih.gov

The significance of chiral amines like (S)-N-(1-Phenylethyl)aniline stems from their diverse roles in asymmetric transformations:

Chiral Auxiliaries: They can be temporarily attached to a prochiral substrate to direct a chemical reaction to produce a specific stereoisomer. numberanalytics.comnumberanalytics.com After the reaction, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Chiral Catalysts and Ligands: Chiral amines can act as catalysts themselves or as ligands that coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. acs.org

Chiral Building Blocks: They serve as fundamental starting materials for the synthesis of more complex chiral molecules, including a wide array of natural products and pharmaceuticals. nih.govsigmaaldrich.com

Resolving Agents: Chiral amines are used to separate racemic mixtures of acidic compounds through the formation of diastereomeric salts, which can then be separated by physical methods like crystallization. sigmaaldrich.com

The demand for enantiomerically enriched amines has spurred the development of innovative and sustainable synthetic methods, with transition metal-catalyzed asymmetric hydrogenation being a prominent and efficient approach. nih.govacs.org

Historical Context of Chiral Auxiliary Development and Evolution of this compound Applications

The concept of using a temporary chiral group to induce stereoselectivity, now known as a chiral auxiliary, emerged in the 1970s. numberanalytics.comnumberanalytics.com This groundbreaking strategy provided a powerful means to control the three-dimensional arrangement of atoms in a molecule. Early and influential work by researchers like E.J. Corey and Barry Trost in the mid-to-late 1970s laid the foundation for this field. wikipedia.org The 1980s saw the development of highly effective auxiliaries, such as the camphor-derived sultams by Oppolzer and the oxazolidinones popularized by Evans, which became widely adopted for their high levels of stereocontrol in reactions like alkylations and aldol (B89426) additions. numberanalytics.comresearchgate.net

The development of chiral auxiliaries has been driven by several key objectives:

Ready Availability: Auxiliaries are often derived from inexpensive, naturally occurring chiral molecules like amino acids, carbohydrates, and terpenes. numberanalytics.comnumberanalytics.comresearchgate.net

High Diastereoselectivity: The auxiliary must effectively bias the reaction to form one diastereomer over the other. researchgate.net

Facile and Non-destructive Cleavage: The removal of the auxiliary after the reaction should be straightforward and not compromise the stereochemical integrity of the newly formed chiral center. researchgate.net

While specific historical details on the initial applications of this compound are not extensively documented in the provided search results, its use is part of the broader evolution of chiral amines in asymmetric synthesis. The development of methods for the asymmetric synthesis of N-substituted allylic amines using copper compounds and chiral ligands highlights the ongoing efforts to expand the toolkit of chiral reagents. louisiana.edu The use of related phenylethylamine derivatives in the synthesis of complex natural products and as chiral building blocks underscores the importance of this structural motif. wikipedia.orgsigmaaldrich.com

Current Research Frontiers and Prospective Directions for this compound

Current research involving this compound and related chiral amines is focused on expanding their utility and efficiency in organic synthesis. One area of active investigation is its use as a substrate in transition metal-catalyzed reactions to construct complex nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and materials science. bohrium.com For instance, palladium-catalyzed reactions using N-(1-phenylethyl)aniline derivatives are being explored to create these valuable structures through C-H activation and cyclization pathways. bohrium.com

Future directions for research on this compound are likely to involve:

Development of Novel Catalytic Systems: Designing more efficient and selective catalysts for reactions involving this compound and its derivatives. This includes the exploration of chiral-at-metal catalysts where the metal center itself is the source of chirality. rsc.org

Applications in Materials Science: The incorporation of chiral amine moieties into polymers and other materials can impart unique chiroptical properties. Derivatives of N-phenylaniline have shown applications in organic light-emitting diodes (OLEDs). ontosight.ai

Synthesis of Biologically Active Molecules: Continued use as a key building block in the synthesis of new drug candidates and agrochemicals. For example, derivatives of this compound have been incorporated into molecules with potential antitumor activity. researchgate.net

Enantioselective Separations: The use of chiral stationary phases derived from or related to this compound in high-performance liquid chromatography (HPLC) for the separation of racemic mixtures is an ongoing area of interest. frontiersin.org

The versatility of this compound as a chiral building block and its potential in catalysis and materials science ensure its continued relevance in advanced organic chemistry.

Table of Compound Physical and Spectroscopic Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Spectroscopic Data (¹H NMR, ¹³C NMR) |

| This compound | C₁₄H₁₅N | 197.28 | 779-54-4 | ¹H NMR (400 MHz, CDCl₃): δ = 7.35–7.31 (m, 4 H), 7.24–7.21 (m, 1 H), 6.65–6.63 (m, 1 H), 6.52–6.49 (m, 2 H), 4.47 (q, J = 6.9 Hz, 1 H), 4.01 (br s, 1 H), 1.50 (d, J = 6.9 Hz, 3 H). ¹³C NMR (100 MHz, CDCl₃): δ = 147.4, 145.4, 129.2, 128.8, 127.0, 126.0, 117.3, 113.4, 53.6, 25.2. thieme-connect.com |

Structure

3D Structure

Properties

IUPAC Name |

N-[(1S)-1-phenylethyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2-12,15H,1H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUERBKSXAYWVGE-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S N 1 Phenylethyl Aniline and Its Structural Analogs

Enantioselective Preparation Routes of (S)-N-(1-Phenylethyl)aniline

The direct and enantioselective synthesis of this compound can be achieved through several strategic approaches, primarily involving the formation of the crucial C-N bond with high stereocontrol.

Reductive Amination Strategies

Asymmetric reductive amination of a prochiral ketone, such as acetophenone (B1666503), with aniline (B41778) is a highly effective one-pot method for synthesizing chiral amines. d-nb.info This transformation typically involves the in-situ formation of an imine intermediate, which is then asymmetrically reduced to the target amine. The success of this strategy hinges on the use of a chiral catalyst that can effectively differentiate between the enantiotopic faces of the imine.

Various transition metal complexes have been developed for this purpose. For instance, iridium-based catalysts featuring chiral phosphine (B1218219) ligands like f-Binaphane have demonstrated high activity and enantioselectivity (up to 96% ee) in the reductive amination of aryl ketones. dicp.ac.cngoogle.com The reaction often requires additives, such as titanium(IV) isopropoxide and iodine, to facilitate imine formation and enhance the catalytic cycle. dicp.ac.cngoogle.com Rhodium and Ruthenium-based catalysts have also been explored. researchgate.net A study highlighted the use of an Ir-f-Binaphane complex for the asymmetric reductive amination of acetophenone with p-anisidine, achieving a 93% yield and 91% enantiomeric excess (ee) of the corresponding chiral amine. google.com

Table 1: Catalytic Systems for Asymmetric Reductive Amination of Aryl Ketones

| Catalyst System | Ketone Substrate | Amine | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ / (S,S)-f-Binaphane, Ti(OⁱPr)₄, I₂ | Acetophenone | p-Anisidine | 91% | google.com |

| Ir-Xyliphos | Methoxyacetone | 2-Methyl-5-ethyl-aniline | 78% | google.com |

This table provides examples of catalytic systems and their effectiveness in the asymmetric reductive amination to produce chiral amines.

Condensation Reactions with Chiral Precursors

An alternative and highly effective strategy involves the coupling of a pre-existing chiral building block, (S)-1-phenylethylamine, with an aryl electrophile. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for this purpose. snnu.edu.cn This method allows for the formation of the aryl C-N bond under relatively mild conditions, with a broad substrate scope. snnu.edu.cn

Recent advancements have focused on combining biocatalysis with Buchwald-Hartwig coupling. nih.govd-nb.infoworktribe.com In these chemo-enzymatic cascades, a prochiral ketone is first converted to a chiral amine using a transaminase enzyme, which is then coupled with an aryl halide in the same pot. nih.govd-nb.infoworktribe.com The use of specific ligands, such as GPhos, has been shown to be crucial for the success of this telescoped approach, preventing catalyst inhibition and enabling high conversions and excellent enantioselectivities (typically >99.5% ee). d-nb.infoworktribe.com Light-promoted, nickel-catalyzed C-N coupling has also emerged as a method for coupling chiral amines with aryl bromides while preserving the enantiomeric excess. liverpool.ac.uk

Novel Synthetic Pathways to Chiral N-(1-Phenylethyl)aniline Isomers

Beyond traditional methods, innovative pathways are continuously being developed. Chemo-enzymatic synthesis, as mentioned above, represents a significant advancement, offering a greener and more efficient route to chiral N-arylamines. nih.gov These one-pot reactions combine the high selectivity of enzymes with the broad applicability of transition metal catalysis. d-nb.infoworktribe.com

Another novel approach is asymmetric transfer hydrogenation. d-nb.inforsc.org This method utilizes a hydrogen donor, often an alcohol or formic acid, in place of high-pressure hydrogen gas. rsc.org Rhodium-catalyzed asymmetric transfer hydrogenation has been used for the nucleophilic amination of allylic amines to produce chiral γ-branched amines with excellent enantioselectivities. d-nb.info While not a direct synthesis of this compound itself, these advanced hydrogenation techniques showcase the ongoing evolution of synthetic methods for producing complex chiral amines. rsc.orgchinesechemsoc.orgacs.org

Derivatization and Functionalization of the this compound Scaffold

The this compound core is a versatile scaffold that can be readily derivatized to generate a library of chiral molecules for various applications, particularly in asymmetric catalysis.

Synthesis of Chiral Schiff Bases from this compound

Chiral Schiff bases, or imines, are a prominent class of derivatives synthesized from this compound. These compounds are typically formed through the condensation reaction between the primary amine functionality of this compound and a carbonyl compound, most commonly an aldehyde. mdpi.comijcm.ir

The synthesis is often straightforward, sometimes proceeding under solvent-free conditions or with simple acid catalysis. mdpi.comresearchgate.net A variety of substituted aromatic aldehydes can be used, leading to a diverse range of chiral imines with different electronic and steric properties. mdpi.com These Schiff bases are important as ligands in coordination chemistry and as intermediates for the synthesis of other chiral compounds. ijcm.ir

Table 2: Examples of Chiral Schiff Bases Synthesized from (S)-1-Phenylethylamine

| Aldehyde Reactant | Resulting Schiff Base Name | Yield | Reference |

|---|---|---|---|

| 4-(Dimethylamino)benzaldehyde | (S,E)-N,N-dimethyl-4-(((1-phenylethyl)imino)methyl)aniline | 78.5% | mdpi.com |

| 4-Methylbenzaldehyde | (S,E)-N-(4-methylbenzylidene)-1-phenylethanamine | - | mdpi.com |

| 4-Nitrobenzaldehyde | (S,E)-N-(4-nitrobenzylidene)-1-phenylethanamine | 73.6% | mdpi.com |

This table showcases the synthesis of various chiral Schiff bases via condensation of (S)-1-phenylethylamine with different aldehydes. Note that the amine precursor in these examples is (S)-1-phenylethylamine, the immediate precursor to the title compound.

Preparation of N-Substituted (1-Phenylethyl)aniline Derivatives (e.g., Cyanoamides, Amides)

The secondary amine nitrogen of this compound is nucleophilic and can be readily functionalized. Acylation is a common transformation, typically achieved by reacting the amine with an acyl chloride or an anhydride (B1165640) to form the corresponding chiral amide. iscientific.orgtandfonline.com For example, N-(1-phenylethyl)benzenamine can be acylated with acetic anhydride in ethanoic acid to produce the corresponding N-acetyl derivative. iscientific.org This reaction allows for the introduction of a wide range of acyl groups, modifying the steric and electronic properties of the parent amine.

The synthesis of other N-substituted derivatives, such as cyanoamides, is also a feasible derivatization strategy, further expanding the chemical space accessible from this versatile chiral scaffold. These derivatives are of interest in various fields, including the development of new chiral ligands and as intermediates in the synthesis of complex molecules.

Rational Design and Synthesis of this compound-Derived Ligand Precursors

The chiral scaffold of this compound and its parent amine, (S)-α-phenylethylamine, serves as a cornerstone in the rational design of sophisticated ligand precursors for asymmetric catalysis. The inherent chirality, commercial availability, and synthetic versatility of the (S)-1-phenylethyl moiety allow for its incorporation into diverse molecular architectures, leading to the development of effective chiral ligands. researchgate.netnih.gov The design strategy often revolves around modifying the aniline or amine backbone to introduce specific coordinating atoms (e.g., phosphorus, nitrogen, oxygen) and to fine-tune the steric and electronic environment around a metal center. nih.govd-nb.info This approach enables the creation of ligands that can induce high levels of stereoselectivity in a variety of chemical transformations.

A prominent area of research involves the synthesis of phosphorus-containing ligands, where the this compound framework is functionalized to create multidentate systems. d-nb.infoacs.org One such class of ligands is the phosphine-phosphorodiamidites, which have demonstrated exceptional performance in reactions like asymmetric hydroformylation. d-nb.info The design principle here is to combine the steric influence of the chiral phenylethyl group with the electronic properties of both a phosphine and a phosphorodiamidite moiety.

The synthesis of these complex ligands often starts from a functionalized precursor, such as (S)-2-(diphenylphosphino)-N-(1-phenylethyl)aniline. d-nb.infoacs.org This precursor is then coupled with another chiral fragment, like a Betti base derivative, to construct the final bidentate ligand. d-nb.infoacs.org The synthetic routes are designed to control the configuration of newly formed stereogenic centers, particularly at the phosphorus atom. d-nb.info For instance, the synthesis of BettiPhos ligands, a family of phosphine-phosphorodiamidites, employs several distinct methods to achieve stereocontrol. d-nb.infoacs.org

Method A involves the lithiation of a Betti base followed by reaction with phosphorus trichloride (B1173362) (PCl₃) to form a phosphoramidochloridite intermediate. d-nb.infoacs.org This intermediate is then reacted with lithiated (S)-2-(diphenylphosphino)-N-(1-phenylethyl)aniline to yield the desired ligand. d-nb.infoacs.org Method C offers an alternative route where dichloraminophosphines are formed in situ for subsequent coupling. d-nb.infoacs.org These multi-step syntheses, while complex, provide access to epimerically pure ligands with well-defined three-dimensional structures crucial for effective asymmetric catalysis. d-nb.infoacs.org

Table 1: Synthesis of Phosphine-Phosphorodiamidite Ligand (RC,SC,RP,SC)-4b

| Method | Starting Materials | Reagents | Solvent | Yield | Ref |

|---|

Another rational design strategy involves the alkylation of the nitrogen atom in N-acyl or N-sulfonyl derivatives of α-phenylethylamine to introduce new functionalities. nih.gov Researchers have prepared a family of chiral ligands derived from α-phenylethylamine and 2-aminobenzophenone. nih.gov The synthesis involves simple, high-yielding reactions starting with the acylation of 2-aminobenzophenone, followed by alkylation steps. nih.gov The steric bulk of the substituent introduced on the nitrogen atom was found to directly influence the stereochemical outcome of subsequent complexation reactions. nih.gov

The synthesis of these precursors begins with the preparation of a secondary amine, which is then alkylated using various alkyl halides in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov This modular approach allows for the systematic variation of the steric and electronic properties of the final ligand.

Table 2: Synthesis of (S)-N-(2-benzoylphenyl)-2-(alkyl-(1-phenylethyl)amino)acetamide Ligand Precursors (4b-f)

| Product | Starting Amine | Alkylating Agent | Yield | Ref |

|---|---|---|---|---|

| 4b | 4a | Methyl iodide (MeI) | 72.4% | nih.gov |

| 4c | 4a | Ethyl iodide (EtI) | 98.0% | nih.gov |

| 4d | 4a | n-Propyl iodide (n-PrI) | 98.0% | nih.gov |

| 4e | 4a | Isopropyl iodide (i-PrI) | 88.0% | nih.gov |

| 4f | 4a | Benzyl (B1604629) bromide (BnBr) | 98.0% | nih.gov |

Furthermore, the (S)-α-phenylethylamine moiety has been incorporated into aminocyclohexanol structures to create chiral ligands for enantioselective additions of organozinc reagents to aldehydes. researchgate.net The synthesis starts with the reaction of cyclohexene (B86901) oxide and (S)-α-phenylethylamine to produce diastereomeric N-[(S)-α-phenylethyl]-trans-β-aminocyclohexanols. researchgate.net These aminoalcohols are then converted into various derivatives, such as benzo[d]oxazoles, by reacting them with paraformaldehyde. researchgate.net This demonstrates the rational use of the phenylethyl group as a robust chiral auxiliary to build more complex ligand systems. The choice of the (S)-α-phenylethyl group is strategic, aiming to create a well-defined chiral pocket around the active catalytic site to control the facial selectivity of the incoming substrate. researchgate.net

Catalytic Applications and Roles in Asymmetric Synthesis

(S)-N-(1-Phenylethyl)aniline as a Chiral Auxiliary in Stereoselective Transformations

This compound and its parent amine, (S)-1-phenylethylamine (α-PEA), are foundational chiral building blocks in asymmetric synthesis. nih.govsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org The auxiliary is then removed, having imparted its chirality to the product, and can often be recovered for reuse. wikipedia.org The (S)-1-phenylethylamine moiety is widely employed for this purpose due to its commercial availability in both enantiomeric forms, relative cheapness, and high efficacy in inducing stereoselectivity in a variety of chemical transformations. nih.gov

The chiral (S)-N-(1-phenylethyl)amine group serves as an effective auxiliary in diastereoselective alkylation reactions, a key method for constructing stereogenic carbon centers. By attaching this chiral group to a substrate, it creates a chiral environment that biases the approach of an electrophile to one face of a prochiral enolate, resulting in one diastereomer being formed preferentially.

In one study, the alkylation of the lithium enolate of a chiral glycinate (B8599266) derivative, containing an N-((S)-1-phenylethyl)benzamide group, was investigated as a route to enantiopure α-substituted α-amino acids. redalyc.org The alkylation of this enolate with benzyl (B1604629) bromide showed a substantial diastereomeric ratio of 78:22. researchgate.net

Another example involves the diastereoselective alkylation of a homoenolate generated from (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide. clockss.org The dianion of this amide was reacted with various alkyl halides, yielding β-alkylated products with good to fair diastereoselectivities. The results demonstrated that alkyl iodides generally provided good diastereoselectivity. For instance, the reaction with iodopropane resulted in a diastereomeric ratio of 83:17. clockss.org

| Electrophile | Substrate | Diastereomeric Ratio (dr) | Reference |

| Benzyl bromide | N-((S)-1-phenylethyl)benzamide glycinate enolate | 78:22 | researchgate.net |

| Iodomethane | (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide dianion | 75:25 | clockss.org |

| Iodoethane | (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide dianion | 82:18 | clockss.org |

| Iodopropane | (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide dianion | 83:17 | clockss.org |

| Methyl tosylate | (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide dianion | 81:19 | clockss.org |

Table 1: Diastereoselectivity in Alkylation Reactions Using (S)-1-Phenylethylamine-Derived Auxiliaries.

The asymmetric reduction of prochiral imines to chiral amines is a fundamental transformation in organic synthesis, providing access to a vast array of biologically active compounds and synthetic intermediates. mdpi.com The this compound structural motif is central to this area, both as part of the substrate being reduced and as a component of chiral catalysts or ligands.

The organocatalytic reduction of ketimines with trichlorosilane (B8805176) is an efficient method for the asymmetric synthesis of amines. mdpi.com Prolinamide-based catalysts have been designed and optimized for the reduction of the benchmark substrate (E)-N-(1-phenylethylidene)aniline. mdpi.com In these systems, the chiral catalyst forms a complex with trichlorosilane and the imine substrate, facilitating a stereoselective hydride transfer. The absolute configuration of the resulting amine product is dictated by the chirality of the catalyst. mdma.ch For example, using an optimized prolinamide catalyst derived from 4-methoxyaniline and N-pivaloyl protected proline, (E)-N-(1-phenylethylidene)aniline can be reduced to N-(1-phenylethyl)aniline with high yield and enantioselectivity (up to 84% ee). mdpi.com

Similarly, chiral ligands derived from (S)-1-phenylethylamine are used in transition-metal-catalyzed transfer hydrogenation of imines. researchgate.net These reactions typically use a hydrogen source like formic acid/triethylamine and a rhodium or ruthenium catalyst complexed with a chiral ligand. The chiral ligand, often a diamine or an amino alcohol, creates an asymmetric environment around the metal center, leading to the enantioselective reduction of the C=N bond. researchgate.net

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds, which are valuable precursors for amino acids, amino alcohols, and other nitrogen-containing molecules. nih.gov The development of catalytic, asymmetric versions of this reaction is a significant area of research. While direct applications of this compound as a catalyst are less common, its derivatives and analogous chiral amines are employed as catalysts or auxiliaries.

For instance, chiral primary amines can catalyze the Mannich reaction between aldehydes and imines. In a study on the diastereodivergent Mannich reaction of aldehydes with Z-ketimines, a chiral phenylcyclopropane-based amine catalyst was used to produce syn-Mannich products with high enantioselectivity. kyoto-u.ac.jp This highlights the role of chiral amines in controlling the stereochemical outcome.

In another approach, the chiral auxiliary strategy is employed. The Mannich addition of nucleophiles to imines bearing a chiral sulfinyl group, derived from a chiral amine, has been shown to proceed with diastereoselectivity. For example, the reaction of arylethynes with (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine affords chiral trifluoromethylpropargylamines. beilstein-journals.org Although the diastereoselectivity can be moderate (e.g., 70:30), the diastereomers are often separable, providing access to enantiomerically pure products after removal of the auxiliary. beilstein-journals.org

The synthesis of enantiomerically pure α-amino acids and their derivatives is of paramount importance due to their biological significance. researchgate.net The (S)-1-phenylethylamine moiety is a key chiral auxiliary in this field, primarily through the diastereoselective alkylation of chiral glycine (B1666218) enolate equivalents.

As mentioned previously, the alkylation of chiral glycinate derivatives bearing an N-((S)-1-phenylethyl) group provides a direct route to α-substituted α-amino acids. redalyc.orgresearchgate.net The chiral auxiliary directs the incoming alkyl group, and subsequent hydrolysis of the amide and ester groups yields the desired non-proteinogenic amino acid in optically active form.

Furthermore, derivatives of (S)-1-phenylethylamine have been used to invert the stereochemistry of natural amino acids. One method involves preparing a Schiff base between a benzophenone (B1666685) derived from (S)-1-phenylethylamine and a natural (S)-α-amino acid. nih.gov Complexation with Ni(II) facilitates epimerization at the amino acid's stereocenter in a thermodynamically controlled process. After separation of the new diastereomeric complex, hydrolysis releases the unnatural (R)-amino acid. nih.gov

This compound Derivatives in Transition Metal-Catalyzed Asymmetric Reactions

The development of chiral ligands for transition metal catalysts is a cornerstone of modern asymmetric catalysis. tcichemicals.comnih.gov The this compound framework provides a versatile and effective chiral backbone for the design of new ligands. By incorporating this motif, chemists can create a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in a wide range of reactions, including hydrogenation, hydroformylation, and cross-coupling. dicp.ac.cnresearchgate.net

Among the vast array of chiral ligands, phosphine-phosphoramidites and related structures have emerged as a privileged class. dicp.ac.cn These ligands combine the properties of a hard phosphoramidite (B1245037) phosphorus center and a softer phosphine (B1218219) center, allowing for effective coordination to transition metals like rhodium, ruthenium, and iridium. The modular nature of their synthesis allows for fine-tuning of steric and electronic properties.

A notable example is the family of PEAphos ligands, which are phosphine-phosphoramidites derived from (S)-1-phenylethylamine. dicp.ac.cn These ligands have proven to be highly effective in the rhodium-catalyzed asymmetric hydrogenation of various functionalized olefins.

The synthesis of these ligands often starts from (S)-1-phenylethylamine, which is converted into a phosphorodiamidous chloride intermediate. This intermediate is then reacted with a hydroxymethylene phosphine to assemble the final ligand. The inherent chirality of the phenylethylamine backbone dictates the stereochemical outcome of the catalyzed reaction.

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

| Dimethyl itaconate | [Rh(COD)(PEAphos)]BF₄ | 96% | dicp.ac.cn |

| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(PEAphos)]BF₄ | 98% | dicp.ac.cn |

Table 2: Performance of PEAphos Ligands in Rh-Catalyzed Asymmetric Hydrogenation.

The success of these ligands stems from the well-defined and rigid chiral pocket they create around the metal center. This steric control forces the substrate to coordinate in a specific orientation, leading to the preferential formation of one enantiomer of the product. The versatility of this ligand class has been demonstrated in various catalytic processes, making the this compound motif a valuable component in the ligand design toolbox. dicp.ac.cn

Utilization in Asymmetric Hydrogenation Processes

The asymmetric reduction of imines to chiral amines is a fundamental transformation in organic synthesis. Prolinamide-based organocatalysts have been effectively employed for the enantioselective reduction of N-(1-phenylethylidene)aniline, the imine precursor to this compound, using trichlorosilane. mdpi.com Mechanistic studies indicate that the process involves the formation of a supramolecular complex between the catalyst, trichlorosilane, and the imine substrate. mdpi.com This assembly facilitates the stereocontrolled transfer of a hydride, leading to the desired chiral amine with high enantioselectivity.

Furthermore, ligands derived from the parent chiral amine, (S)-1-phenylethylamine, have proven effective in metal-catalyzed asymmetric hydrogenation. A notable example involves the synthesis of chiral phosphine-phosphoramidite ligands incorporating a 3,3'-substituted binaphthyl moiety. nih.gov These ligands, when complexed with rhodium, have been successfully applied to the asymmetric hydrogenation of β-(acylamino)acrylates. nih.gov Research has shown that the substituents on the 3,3'-positions of the binaphthyl group have a significant impact on the enantioselectivity of the reaction. nih.gov

| Catalyst/Ligand System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Prolinamide Organocatalyst | N-(1-phenylethylidene)aniline | This compound | High | mdpi.com |

| Rh-phosphine-phosphoramidite (from (S)-1-phenylethylamine) | β-(acylamino)acrylates | Chiral β-amino acid derivatives | Up to 99% | nih.gov |

Enantioselective Hydroformylation Mediated by this compound-Derived Ligands

Enantioselective hydroformylation is a powerful atom-economical method for the synthesis of chiral aldehydes. The development of effective chiral ligands is paramount to achieving high regio- and enantioselectivity. Ligands derived from (S)-1-phenylethylamine have been successfully employed in rhodium-catalyzed asymmetric hydroformylation.

One such class of ligands is the bidentate phosphine,P-chiral phosphorodiamidites. acs.org These ligands feature a stereogenic phosphorus atom, and their synthesis can be controlled to yield specific configurations. When a chiral group derived from (S)-1-phenylethylamine is incorporated at the aniline (B41778) nitrogen of the ligand backbone, significant improvements in enantioselectivity are observed in the hydroformylation of vinyl esters. acs.org For instance, the BettiPhos ligand bearing this chiral auxiliary has achieved very high enantioselectivities (up to 97% ee) and excellent regioselectivities (b/l > 1000) in the rhodium-catalyzed asymmetric hydroformylation of vinyl acetate. acs.org

| Ligand | Conversion (%) | Branched/Linear Ratio (b/l) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| BettiPhos with (S)-1-phenylethylamine moiety | >99 | >1000 | 97 | acs.org |

Catalysis of Oxidative Amination of Alkenes

Palladium-catalyzed oxidative amination of alkenes, often referred to as aza-Wacker reactions, provides a direct route to nitrogen-containing compounds. nih.gov While this area has seen significant development, including intermolecular aerobic processes, the application of chiral ligands derived from this compound in this specific context is not extensively documented in the literature. nih.govresearchgate.net

The development of enantioselective variants of these reactions is an ongoing area of research. The compatibility of these reactions with well-defined palladium catalysts bearing oxidatively stable ancillary ligands opens the door for the use of chiral ligands to induce asymmetry. Although the direct use of ligands derived from this compound has not been explicitly reported, the principles of asymmetric catalysis suggest that chiral amines like (S)-1-phenylethylamine could serve as valuable precursors for the synthesis of new chiral ligands for this transformation.

Development of N-Heterocyclic Carbene (NHC) Ligands Derived from this compound

N-Heterocyclic carbenes (NHCs) have emerged as a prominent class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability. scripps.edu The synthesis of chiral NHC ligands is a key area of research for the development of new asymmetric catalytic systems. Chiral primary amines are common starting materials for the synthesis of C2-symmetric NHC ligands, where the chiral information is introduced via the N-substituents.

While direct synthesis from this compound is not widely reported, the parent amine, (S)-1-phenylethylamine, is an ideal precursor for creating a chiral environment around a metal center. The synthesis typically involves the reaction of the chiral amine with a glyoxal (B1671930) derivative to form a diimine, followed by cyclization to form the imidazolium (B1220033) salt precursor to the NHC. These chiral NHC ligands have been applied in a variety of asymmetric transformations, including palladium-catalyzed allylic alkylation, where they have demonstrated the potential to induce high enantioselectivity. york.ac.uk

Organocatalytic Roles of this compound and Its Derivatives

Chiral Brønsted Acid Catalysis in Enantioselective Transformations

Chiral phosphoric acids (CPAs) are a powerful class of Brønsted acid organocatalysts, with BINOL-derived structures being particularly prevalent. wikipedia.org These catalysts operate through hydrogen bonding and protonation to activate substrates and control the stereochemical outcome of reactions. The chiral backbone of the CPA is crucial for inducing enantioselectivity.

Although BINOL and TADDOL are the most common chiral motifs, the principles of CPA design allow for the incorporation of other chiral elements. While specific examples of CPAs derived directly from this compound are not prominent in the literature, the parent amine (S)-1-phenylethylamine is a viable chiral precursor for the synthesis of novel chiral backbones for Brønsted acid catalysts. The effectiveness of such catalysts would depend on the rigidity and steric environment created by the phenylethyl group in the transition state of the catalyzed reaction. DFT studies on various CPA skeletons have shown that the chiral framework plays a critical role in determining the reactivity and enantioselectivity of the catalyzed transformation. mdpi.com

Investigation of Supramolecular Interactions in Organocatalysis

Supramolecular interactions, such as hydrogen bonding and π-stacking, play a critical role in the mechanism and stereoselectivity of many organocatalytic reactions. nih.gov The formation of well-defined catalyst-substrate assemblies through non-covalent interactions can lead to highly ordered transition states, which is essential for effective asymmetric induction.

In the context of the enantioselective reduction of N-(1-phenylethylidene)aniline, computational and experimental studies have highlighted the importance of supramolecular complex formation. mdpi.com The organocatalyst, the reducing agent (trichlorosilane), and the imine substrate assemble into a ternary complex. Within this complex, hydrogen bonding and potentially other non-covalent interactions involving the aromatic rings of the substrate and catalyst are believed to contribute to the stability of the transition state and dictate the stereochemical outcome. mdpi.com The rational design of organocatalysts that can effectively engage in these supramolecular interactions is a key strategy for improving the efficiency and selectivity of asymmetric transformations. mdpi.com

Mechanistic Elucidation and Theoretical Investigations of S N 1 Phenylethyl Aniline Reactivity

Computational Chemistry Approaches (e.g., DFT)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for dissecting the intricate details of chemical reactivity at the molecular level. For (S)-N-(1-Phenylethyl)aniline, DFT calculations provide profound insights into its electronic structure, potential reaction pathways, and the energetic landscape that governs its transformations. These theoretical models allow for the examination of molecular properties and reaction dynamics that are often difficult to capture through experimental methods alone.

A primary application of DFT in studying the reactivity of this compound is the comprehensive mapping of potential energy surfaces for its various reactions. This process involves identifying all relevant stationary points, including reactants, products, intermediates, and, most critically, transition states (TS). The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. arxiv.org Locating the precise geometry and energy of the TS is crucial for understanding the reaction mechanism and predicting its kinetic feasibility.

For instance, in a hypothetical nucleophilic aromatic substitution (SNAr) reaction involving this compound as the nucleophile, DFT can be employed to model the stepwise pathway. This typically involves the formation of a high-energy intermediate, often referred to as a Meisenheimer complex, followed by the expulsion of a leaving group. masterorganicchemistry.comchemistrysteps.com Computational studies can elucidate the structure of this intermediate and the transition states leading to and from it. The calculated activation energy (ΔE‡), which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction barrier. A lower activation energy implies a faster reaction rate. nih.gov

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants + Nucleophile | 0.0 | Initial state |

| 2 | Transition State 1 (TS1) | +15.2 | Formation of the Meisenheimer intermediate |

| 3 | Meisenheimer Intermediate | -5.8 | Stable intermediate species |

| 4 | Transition State 2 (TS2) | +12.5 | Expulsion of the leaving group |

| 5 | Products | -10.3 | Final state |

| This interactive table presents hypothetical DFT-calculated relative energies for a nucleophilic aromatic substitution reaction, illustrating the energetic profile of the pathway. |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comyoutube.com For this compound, the HOMO is primarily localized on the aniline (B41778) moiety, specifically involving the nitrogen atom's lone pair and the π-system of the phenyl ring. researchgate.netresearchgate.net This indicates that the nitrogen atom is the principal site for nucleophilic attack, readily donating electron density to an electrophile. The LUMO, conversely, is distributed over the aromatic rings, representing the regions most susceptible to accepting electron density in a reaction with a nucleophile. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability; a smaller gap generally corresponds to higher reactivity. tandfonline.com

Complementing FMO analysis, the Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution across the molecule. libretexts.orguni-muenchen.de MEP maps use a color spectrum to indicate electrostatic potential on the electron density surface. For this compound, regions of negative potential (typically colored red or yellow) are concentrated around the nitrogen atom due to its lone pair of electrons. researchgate.net This red region signifies the most electron-rich area and is the most probable site for electrophilic attack. Conversely, regions of positive potential (colored blue) are found around the hydrogen atoms, particularly the N-H proton, identifying them as potential sites for nucleophilic attack or hydrogen bonding. researchgate.netmdpi.com

| Analysis Method | Key Orbital/Region | Predicted Reactivity of this compound |

| FMO | HOMO | Nucleophilic character; localized on the nitrogen lone pair and aniline ring. Site of electrophilic attack. |

| LUMO | Electrophilic character; distributed over aromatic rings. Site of nucleophilic attack. | |

| HOMO-LUMO Gap | A smaller gap indicates higher reactivity and greater polarizability. | |

| MEP | Negative Potential (Red) | Localized on the nitrogen atom, confirming it as the primary nucleophilic and basic center. |

| Positive Potential (Blue) | Localized on the N-H proton, indicating it as an electrophilic/acidic site. | |

| This interactive table summarizes the insights gained from FMO and MEP analyses regarding the reactive sites of this compound. |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. uba.ar This approach is particularly effective for quantifying intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to molecular stability. nih.govresearchgate.net The analysis examines donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stabilization energy (E(2)) associated with each interaction is calculated, providing a measure of its significance. uba.ar

In this compound, a key intramolecular interaction is the delocalization of the nitrogen atom's lone pair (n(N)) into the antibonding π* orbitals of the attached phenyl ring (π(C-C)). This n(N) → π(C-C) interaction is characteristic of aniline and its derivatives, contributing significantly to the resonance stabilization of the molecule and influencing the electronic properties of both the nitrogen center and the aromatic ring. NBO analysis can also reveal weaker interactions, such as C-H → π* hyperconjugation, that further stabilize the molecular conformation. scirp.org

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type | Implication |

| n(N) | π(CAniline-CAniline) | ~45.5 | Lone Pair → Antibonding π | Strong resonance stabilization, partial double bond character in C-N bond. |

| π(CAniline-CAniline) | π(CAniline-CAniline) | ~20.1 | π → π | Intramolecular charge delocalization within the aniline ring. |

| n(N) | σ(CAromatic-H) | ~1.2 | Lone Pair → Antibonding σ | Weak hyperconjugation, influences local geometry. |

| σ(C-H) | π(CAromatic-CAromatic) | ~2.5 | σ → π | C-H hyperconjugation, contributes to overall stability. |

| This interactive table presents plausible NBO analysis results for this compound, quantifying key intramolecular donor-acceptor interactions. E(2) values are representative. |

Given the chiral nature of this compound, computational methods are invaluable for predicting the stereochemical outcome of its reactions. When this chiral amine reacts with a prochiral substrate, two diastereomeric products can be formed. The ratio of these products is determined by the difference in the activation energies of the two competing diastereomeric transition states. elsevierpure.com

DFT can be used to model the transition state structures for the formation of both diastereomers (e.g., S,S and S,R). By calculating the Gibbs free energy of activation (ΔΔG‡) for each pathway, the diastereomeric ratio (d.r.) can be predicted using the relationship derived from transition state theory. nih.govresearchgate.net A small difference in activation energy (ΔΔG‡) can lead to a significant preference for one diastereomer over the other. These calculations help rationalize experimentally observed stereoselectivities and can be used to design more selective catalysts or reaction conditions. nih.govcrossref.org

| Transition State | Relative Gibbs Free Energy (ΔG‡) (kcal/mol) | Predicted Product | Predicted Diastereomeric Ratio |

| TS leading to (S,R)-product | 20.5 | (S,R) | 95 |

| TS leading to (S,S)-product | 22.2 | (S,S) | 5 |

| This interactive table provides a hypothetical example of using DFT to predict the stereochemical outcome of a reaction involving this compound. The diastereomeric ratio is calculated from the difference in activation energies (ΔΔG‡ = 1.7 kcal/mol) at a standard temperature. |

Experimental Kinetic and Spectroscopic Studies for Mechanistic Insight

While computational studies provide a detailed theoretical framework, experimental validation is essential for a complete mechanistic understanding. Kinetic and spectroscopic studies offer direct evidence of reaction rates, the influence of reactants, and the presence of transient species, which are crucial for corroborating or refining theoretical models of this compound reactivity.

Kinetic studies are fundamental to determining the reaction mechanism by establishing the rate law, which mathematically expresses the dependence of the reaction rate on the concentration of each reactant. rsc.org For reactions involving this compound, such as nucleophilic substitution, the reaction order with respect to the amine and the substrate can be determined by systematically varying their initial concentrations and monitoring the reaction progress over time. acs.org A reaction that is first-order in aniline suggests that one molecule of the amine is involved in the rate-determining step. researchgate.netresearchgate.net A fractional or second-order dependence may indicate a more complex mechanism, possibly involving pre-equilibrium complex formation or catalysis by a second molecule of the amine. rsc.orgrsc.org

Spectroscopic techniques are powerful tools for the direct detection and characterization of reaction intermediates. researchgate.net For reactions of aniline derivatives, transient species like zwitterionic adducts or Meisenheimer complexes can sometimes be observed. rsc.orgpearson.com Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy or nuclear magnetic resonance (NMR) spectroscopy can capture the vibrational or magnetic resonance signatures of these intermediates, providing direct structural evidence for the proposed reaction pathway. rsc.orgresearchgate.net For example, the appearance and subsequent decay of specific absorption bands in the IR spectrum during a reaction can confirm the formation and consumption of an intermediate species. rsc.org

| Experimental Technique | Observation | Mechanistic Implication |

| Kinetic Studies | Rate = k[(S)-N-(1-PEA)][Substrate] | Second-order overall; first-order in each reactant. Suggests a bimolecular rate-determining step. |

| Rate = k'[(S)-N-(1-PEA)]2[Substrate] | Third-order overall; second-order in amine. Suggests base catalysis by a second amine molecule. researchgate.net | |

| Spectroscopic Probing | Detection of a transient species via in situ FTIR/NMR | Direct evidence for a reaction intermediate (e.g., Meisenheimer complex). rsc.orgresearchgate.net |

| No observable intermediate | Suggests either a concerted mechanism or a very short-lived intermediate below the detection limit. | |

| This interactive table outlines how different experimental kinetic and spectroscopic findings can be interpreted to provide insights into the reaction mechanism of this compound. |

Influence of Solvent and Substituents on Reaction Mechanisms

The reactivity and mechanistic pathways of reactions involving aniline derivatives are profoundly influenced by the surrounding solvent and the nature of substituents on the aromatic rings. nih.gov These factors can alter the rates of reaction and, in some cases, even shift the mechanism from one pathway to another. nih.govresearchgate.net Studies on aromatic nucleophilic substitution (SNAr) reactions, for instance, demonstrate that both the solvent's polarity and the electronic properties of substituents play a critical role in the reaction kinetics. nih.govresearchgate.net

The role of the solvent is far from passive, as it can stabilize or destabilize transition states and intermediates, thereby governing the reaction's course. nih.gov The study of aniline reactions in various solvent mixtures, such as methanol-dimethyl sulfoxide (B87167) (MeOH–Me₂SO), has revealed the significant impact of both nonspecific and specific solvent-solute interactions on reactivity. nih.govresearchgate.net Quantitative analysis of solvent effects is often performed using multiparametric approaches like the Kamlet-Abboud-Taft (KAT) equation, which dissects the solvent's influence into distinct properties. nih.gov

Substituents on the aniline ring exert a strong electronic influence that modifies the nucleophilicity of the amine. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its nucleophilicity and generally increasing the reaction rate. chemistrysteps.com Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the aniline a weaker nucleophile. chemistrysteps.com These effects are often quantified using Hammett and Brønsted correlations, which relate reaction rates to substituent constants (σ) and pKₐ values, respectively. nih.gov

A notable example is the reaction of para-substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH-Me₂SO mixtures. In this system, a change in the reaction mechanism is observed depending on the basicity of the aniline nucleophile, which is dictated by its substituent. nih.gov For less basic anilines (e.g., substituted with -Cl, -I, -F), the reaction proceeds via a polar SNAr mechanism. However, for more basic anilines (e.g., substituted with -OH, -OMe, -Me), the mechanism shifts to a single electron transfer (SET) pathway. nih.gov This shift is evidenced by biphasic and concave upwards Hammett and Brønsted plots. nih.govresearchgate.net

Table 1: Effect of Substituents on the Reaction Mechanism of Anilines in MeOH-Me₂SO Data derived from studies on para-substituted anilines reacting with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole. nih.gov

| Substituent (X) on Aniline | Electronic Nature | Observed Reaction Mechanism |

|---|---|---|

| -Cl, -I, -F, -H | Electron-Withdrawing/Neutral | Polar SNAr |

| -OH, -OMe, -Me | Electron-Donating | Single Electron Transfer (SET) |

Stereochemical Analysis of Reaction Pathways (e.g., ¹H, ¹³C, ¹⁵N NMR, X-ray Diffraction for mechanistic confirmation)

The stereochemical outcome of reactions involving chiral molecules like this compound is crucial for understanding reaction mechanisms. A suite of analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction, provides indispensable tools for the detailed stereochemical analysis of reaction pathways, intermediates, and products. uan.mx

NMR spectroscopy (¹H, ¹³C, and ¹⁵N) is a powerful method for elucidating the three-dimensional structure of molecules in solution. uan.mx In reactions that produce diastereomers, NMR spectra can readily distinguish between them, as diastereotopic nuclei are chemically non-equivalent and will exhibit different chemical shifts and coupling constants. researchgate.net

For instance, in the analysis of imines derived from 1-phenylethylamine (B125046), ¹H and ¹³C NMR are used to differentiate between E and Z diastereomers. uan.mx The complexity of the ¹H NMR spectra, especially in the cyclohexyl region of related compounds, presents a challenge but also offers a wealth of structural information. uan.mx At low temperatures, the interconversion of conformers or isomers can be slowed, allowing for the observation of distinct signal sets for each species, which provides insight into the energy barriers of these processes. uan.mx ¹⁵N NMR, although less common, offers direct information about the electronic environment of the nitrogen atom, which is often at the center of reactivity for these amines. uan.mx

Table 2: Representative NMR Techniques for Stereochemical Analysis Illustrative examples of how different NMR methods are applied in the study of chiral amines and their derivatives. uan.mxresearchgate.net

| Technique | Application in Stereochemical Analysis | Example of Information Obtained |

|---|---|---|

| ¹H NMR | Determination of relative configuration and diastereomeric ratios. | Distinguishing methyl doublets of diastereomeric esters to assess stereochemistry. researchgate.net |

| ¹³C NMR | Confirmation of skeletal structure and identification of diastereomers. | Observation of separate signal sets for each diastereomer at low temperatures. uan.mx |

| ¹⁵N NMR | Probing the electronic environment of the nitrogen atom. | Differentiation of E/Z isomers of ketimines based on distinct ¹⁵N chemical shifts. uan.mx |

X-ray diffraction provides unambiguous, high-resolution structural data for crystalline compounds, offering definitive proof of absolute and relative stereochemistry. doi.org By analyzing the crystal structure of reaction products or stable intermediates, the precise three-dimensional arrangement of atoms can be determined. This information is vital for confirming the stereochemical course of a reaction. For example, in the structural comparison of N-(2-phenylethyl)nitroaniline derivatives, X-ray crystallography reveals significant differences in molecular conformation and intermolecular interactions that arise from minor changes in functional groups. nih.gov This level of detail is critical for validating mechanistic proposals that predict specific stereochemical outcomes.

Stereochemical Control and Chiral Recognition in S N 1 Phenylethyl Aniline Chemistry

Factors Governing Enantio- and Diastereoselectivity in Reactions Involving (S)-N-(1-Phenylethyl)aniline

The degree of stereoselectivity in reactions involving this compound and its derivatives is dictated by a combination of steric, electronic, and conformational factors. The predictable spatial arrangement of the substituents around the chiral center allows for effective facial discrimination of approaching reagents.

Key factors that govern the enantio- and diastereoselectivity include:

Steric Hindrance : The bulky phenyl group on the stereogenic center effectively shields one face of the molecule or a reactive intermediate derived from it. This forces an incoming reagent to approach from the less sterically hindered face, leading to the preferential formation of one stereoisomer.

Chelation Control : In reactions involving metal ions (e.g., lithium or magnesium), the nitrogen atom and another heteroatom within the molecule can form a rigid, chelated cyclic intermediate. This locks the conformation of the substrate, leading to a highly organized transition state and significantly enhancing diastereoselectivity.

Allylic 1,3-Strain (A¹³ Strain) : In derivatives where the nitrogen is part of an amide or imide structure, the conformation can be controlled by A¹³ strain. This strain minimizes the steric interaction between the substituent on the stereogenic center (e.g., the phenyl group) and a substituent on the carbonyl group, favoring a specific conformation that directs the stereochemical course of reactions like α-alkylation.

Solvent Effects : The choice of solvent can influence the conformation of the chiral molecule and the transition state, thereby altering the selectivity of a reaction. For instance, in the resolution of 1-phenylethylamine (B125046) via diastereomeric salt formation, the solvent can dramatically change which diastereomer preferentially crystallizes by altering molecular conformations and crystal packing forces.

Temperature : Lower reaction temperatures generally increase selectivity by reducing the available thermal energy, which makes it more difficult for the reaction to proceed through the higher-energy transition state that leads to the minor stereoisomer.

The application of (S)-1-phenylethylamine as a chiral auxiliary in various reactions demonstrates the practical impact of these factors on stereoselectivity.

Table 1: Diastereoselectivity in Reactions Using (S)-1-Phenylethylamine as a Chiral Source

| Reaction Type | Reactants | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| Mannich-type | Indole, Aldehyde, (S)-1-phenylethylamine | 80:20 | nih.gov |

| Betti-type | Naphthol, Aldehyde, (S)-1-phenylethylamine | Not specified, used to form chiral ligands | nih.gov |

Chiral Induction Mechanisms: Substrate-Controlled vs. Reagent/Catalyst-Controlled Processes

Chiral induction in asymmetric synthesis can be broadly categorized into two primary mechanisms: substrate-controlled and reagent/catalyst-controlled processes. The this compound framework is versatile and can be employed in both strategies.

Substrate-Controlled Induction: In this approach, the chirality is embedded within the substrate molecule itself, and this inherent chirality dictates the stereochemical outcome of the reaction. This compound and its precursor amine are frequently used as "chiral auxiliaries" in this context. The auxiliary is temporarily attached to a prochiral substrate, directs the stereoselective formation of a new chiral center, and is then cleaved to yield the desired enantiomerically enriched product. The high degree of stereocontrol is achieved through the conformational constraints imposed by the auxiliary, such as chelation or A¹³ strain, which create a significant energy difference between the diastereomeric transition states.

Reagent/Catalyst-Controlled Induction: Here, the stereoselectivity is governed by an external chiral agent, which can be a chiral reagent or, more commonly, a chiral catalyst. The substrate itself may be achiral or racemic. The chiral catalyst creates a chiral environment around the substrate, forcing the reaction to proceed through a lower-energy pathway to form one enantiomer preferentially. The (S)-1-phenylethylamine moiety is a popular building block for creating chiral ligands for metal-based catalysts. For example, chiral phosphorus ligands incorporating the (S)-1-phenylethylamine backbone have been used in copper-catalyzed enantioselective arylations, achieving high yields and enantiomeric excesses. nih.gov In these cases, the stereochemical outcome is controlled by the catalyst, not the substrate.

Advanced Stereochemical Analysis of this compound Derived Compounds and Reaction Products

Unambiguous determination of the stereochemistry of products derived from this compound is crucial. A combination of advanced analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, is employed for this purpose.

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.comed.ac.uk The technique relies on the diffraction of X-rays by the electron cloud of atoms in a crystalline lattice.

For chiral molecules, the absolute configuration can be determined through the phenomenon of anomalous dispersion (or resonant scattering). researchgate.netnih.gov This effect, which is most pronounced for atoms heavier than oxygen, causes small but measurable differences in the intensities of specific pairs of diffraction spots (known as Bijvoet pairs). nih.gov By analyzing these differences, crystallographers can unequivocally assign the absolute stereochemistry of every chiral center in the molecule. researchgate.net Modern techniques have improved to the point where the absolute configuration of molecules containing only light atoms (C, H, N, O) can often be determined if the crystal quality is high. nih.gov

In the context of this compound chemistry, X-ray analysis has been used to corroborate stereochemical assignments that were initially proposed based on NMR data and reaction mechanisms. For instance, the configurations of 2,3-dihydro-3-[(S)-1-phenethyl]-quinazolinones, which were first determined by NMR methods, were subsequently confirmed by X-ray diffraction analysis. nih.gov This provides an absolute benchmark and validates the reliability of the spectroscopic methods for that class of compounds. Similarly, the detailed conformational properties of the related N-[(1S)-1-phenylethyl]benzamide have been elucidated through crystallographic studies. nih.gov

NMR spectroscopy is an exceptionally powerful and non-destructive tool for analyzing the stereochemistry of molecules in solution. uan.mx It provides detailed information about the chemical environment of individual nuclei (¹H, ¹³C, ¹⁵N, etc.), allowing for the differentiation of stereoisomers and the study of molecular conformation and dynamics.

Stereoisomer Differentiation: When a new chiral center is created in a molecule already containing the this compound moiety, a pair of diastereomers is formed. These diastereomers are distinct chemical compounds with different physical properties, including their NMR spectra. Key features used for differentiation include:

Chemical Shift Non-equivalence : Nuclei in diastereomers are in different chemical environments and therefore exhibit different chemical shifts (δ). For example, in the analysis of imines derived from 1-phenylethylamine, the ¹H, ¹³C, and even ¹⁵N signals for the two diastereomers are distinct and assignable. researchgate.net Similarly, the methyl doublet of the phenylethyl group in diastereomeric esters shows different chemical shifts, allowing for quantification of the diastereomeric ratio. nih.gov

Coupling Constants : The magnitude of the coupling constants (J) between adjacent protons can provide information about the dihedral angle between them, which often differs between diastereomers.

Nuclear Overhauser Effect (NOE) : NOE experiments (like NOESY) detect through-space interactions between protons that are close to each other. Different diastereomers will exhibit different NOE patterns, which can be used to determine their relative stereochemistry.

Table 2: Example of Diastereomer Differentiation by ¹H NMR

| Compound | Diastereomer | Proton Signal | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| 1-Phenylethyl (R)-acetoxyphenylacetate | (S,R) | Benzylic Methyl (CH₃) | 1.41 | nih.gov |

Conformational Analysis: The this compound group is conformationally flexible due to rotation around single bonds. NMR spectroscopy is instrumental in studying these dynamic processes and identifying the preferred conformation(s) in solution. mdpi.comresearchgate.netrsc.org

Variable-Temperature (VT) NMR : By recording NMR spectra at different temperatures, dynamic processes like bond rotation can be studied. At low temperatures, rotation may become slow on the NMR timescale, allowing for the observation of distinct signals for different conformers (rotamers). As the temperature is raised, these signals broaden and coalesce into an averaged signal. Analysis of this data can provide the energy barriers for rotation.

2D NMR Techniques : Two-dimensional NMR experiments like NOESY are crucial for conformational analysis. By identifying protons that are close in space, the preferred three-dimensional arrangement of the molecule can be pieced together. This has been used effectively to study the dynamic stereochemistry of diastereomeric N,N-bis(1-phenylethyl)acetamides, identifying different rotamers and the processes that interconvert them.

This detailed analysis allows researchers to understand how the conformation of the chiral group influences its ability to direct the stereochemical outcome of a reaction. nih.gov

Q & A

Q. What are the common synthetic routes for preparing (S)-N-(1-Phenylethyl)aniline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound is typically synthesized via nucleophilic aromatic substitution or reductive amination. For example, (S)-α-methylbenzylamine reacts with halogenated aromatic compounds (e.g., 1-fluoro-2-nitrobenzene) in polar aprotic solvents like DMSO with a base (e.g., K₂CO₃) to form intermediates such as (S)-2-nitro-N-(1-phenylethyl)aniline . Subsequent reduction of the nitro group using hydrogenation (Pd/C catalyst) yields the final product. Optimization involves adjusting reaction temperature (60–100°C), solvent choice (THF or toluene), and stoichiometry of organolithium reagents (e.g., n-BuLi) to improve yields (58–99%) . Purification via column chromatography (silica gel, DCM/hexane) ensures high purity .

Q. How is the stereochemical integrity of this compound maintained during synthesis, and what analytical techniques confirm enantiopurity?

- Methodological Answer : Stereochemical control is achieved using enantiopure starting materials like (S)-α-methylbenzylamine and chiral catalysts (e.g., (S)-1-adamantyl-phenylphosphonothioic acid) . Enantiopurity is verified via chiral HPLC (e.g., Daicel Chiracel OD-H column, n-heptane/iso-propanol eluent) or GC with chiral stationary phases, which resolve (S)- and (R)-enantiomers (retention times: 24.6 min vs. 33.0 min) . NMR with chiral shift reagents (e.g., Eu(hfc)₃) and polarimetry are complementary methods .

Advanced Research Questions

Q. What strategies enable the incorporation of this compound into chiral ligands or organocatalysts, and how does its stereochemistry influence catalytic activity?

- Methodological Answer : The compound serves as a precursor for chiral ligands in asymmetric catalysis. For example, this compound derivatives are synthesized via Pd-catalyzed C–N cross-coupling with bulky amines, yielding ligands like (S)-4-(tert-butyl)-N-(1-phenylethyl)aniline. The S-configuration induces steric and electronic effects that enhance enantioselectivity in hydrogenation or Suzuki-Miyaura reactions (up to 98% ee) . Ligand design should balance steric bulk (e.g., tert-butyl groups) and π-π interactions to optimize substrate binding .

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing derivatives of this compound in complex mixtures?

- Methodological Answer : Discrepancies arise from overlapping signals (e.g., aromatic protons) or diastereomer formation. Use multi-dimensional NMR (e.g., ¹H-¹³C HSQC) to assign signals unambiguously . High-resolution mass spectrometry (HRMS) confirms molecular formulas, while IR spectroscopy identifies functional groups (e.g., NH stretches at ~3400 cm⁻¹) . For complex mixtures, employ preparative HPLC or crystallization (DCM/hexane) to isolate pure fractions before analysis .

Q. What are the challenges in scaling up enantioselective syntheses of this compound derivatives, and how can they be mitigated?

- Methodological Answer : Scaling up introduces issues like racemization during prolonged reaction times. Mitigation strategies include:

- Using flow chemistry to maintain precise temperature control and reduce residence time .

- Optimizing catalyst loading (e.g., 0.5–2 mol% Ir or Pd catalysts) to minimize cost while retaining efficiency .

- Implementing in-line monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress and enantiomeric excess .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting crystallographic and spectroscopic data for this compound complexes?

- Methodological Answer : Conflicts may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Cross-validate using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.